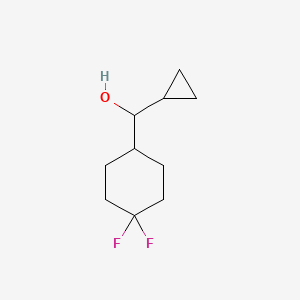

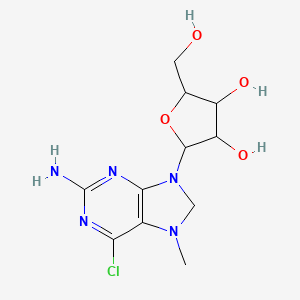

![molecular formula C22H16N2O2 B12072194 (R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)

(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes: ®-(+)-BINAP can be synthesized through several methods, including resolution of racemic BINAP or direct asymmetric synthesis.

Resolution: The resolution process involves separating the enantiomers of racemic BINAP using chiral resolving agents.

Asymmetric Synthesis: Asymmetric synthesis can be achieved by introducing chirality during the synthesis of BINAP.

Análisis De Reacciones Químicas

Reactions: ®-(+)-BINAP participates in various asymmetric reactions, including hydrogenation, disilylation, asymmetric Heck reactions, and hydroformylation of olefins.

Common Reagents and Conditions: Rhodium and ruthenium derivatives of BINAP serve as highly selective homogeneous catalysts in the reduction of aryl ketones, β-keto esters, and α-amino ketones.

Major Products: The major products depend on the specific reaction, but they often involve enantioselective transformations.

Aplicaciones Científicas De Investigación

Chemistry: Used as a ligand for transition metal-catalyzed asymmetric reactions.

Biology: BINAP derivatives find applications in asymmetric synthesis of bioactive compounds.

Industry: Used in fine chemical synthesis and catalysis.

Mecanismo De Acción

Molecular Targets: The exact molecular targets vary based on the specific reaction. For example, in asymmetric hydrogenation, BINAP coordinates with metal catalysts to facilitate substrate reduction.

Pathways: BINAP participates in various catalytic cycles, influencing reaction pathways.

Comparación Con Compuestos Similares

Similar Compounds: Other chiral ligands, such as phosphines and phosphites, share similarities with BINAP.

Uniqueness: BINAP’s axial dissymmetry and high enantioselectivity set it apart from other ligands.

Propiedades

IUPAC Name |

1-(2-carbamoylnaphthalen-1-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-21(25)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(24)26/h1-12H,(H2,23,25)(H2,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPMQIVBQRWDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

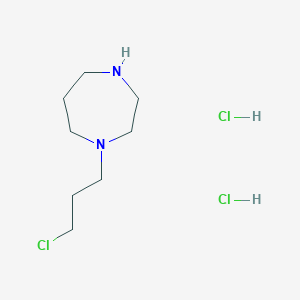

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)

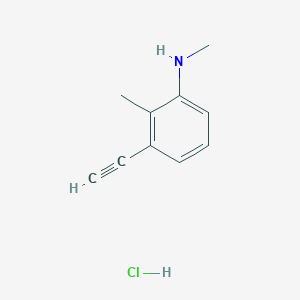

![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)

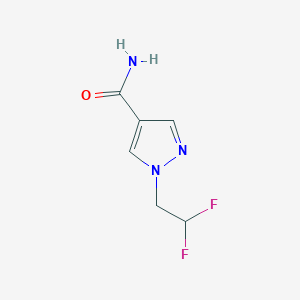

![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)

![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)

![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B12072216.png)